5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 2,4-dimethoxyphenyl Group:
Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic ring, potentially leading to the formation of dihydropyrimidine or reduced aromatic derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dimethoxyphenyl)-2-(morpholin-1-yl)pyrimidine
- 5-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)pyrimidine
- 5-(2,4-dimethoxyphenyl)-2-(azepan-1-yl)pyrimidine
Uniqueness
5-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidin-1-yl group can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-20-13-5-6-14(15(9-13)21-2)12-10-17-16(18-11-12)19-7-3-4-8-19/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUFOXUFIZESLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(N=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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